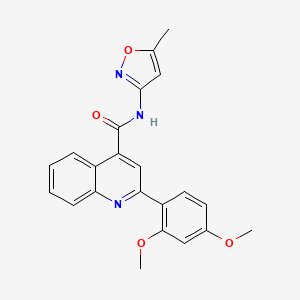![molecular formula C19H26N2O4 B5971663 [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B5971663.png)
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, also known as TMQM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TMQM belongs to the class of quinoline derivatives and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is not fully understood. However, it has been proposed that [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol acts by modulating the activity of various neurotransmitters and receptors in the brain. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to reduce oxidative stress and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize, and the purity of the final product can be improved by recrystallization. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in lab experiments is its limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol. One area of research is the potential use of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new derivatives of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol with improved pharmacological properties. Additionally, the mechanism of action of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water may limit its use in certain experiments. There are several future directions for the study of [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol, including its potential use in the treatment of neurodegenerative disorders and the development of new derivatives with improved pharmacological properties.
合成法
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol can be synthesized by reacting 5,6,7-trimethoxy-4-methyl-2-quinolinecarboxylic acid with piperidine and formaldehyde. The reaction is carried out under basic conditions, and the product is obtained in good yield. The purity of the final product can be improved by recrystallization.
科学的研究の応用
[1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antinociceptive, and neuroprotective effects. [1-(5,6,7-trimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
[1-(5,6,7-trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-12-8-16(21-7-5-6-13(10-21)11-22)20-14-9-15(23-2)18(24-3)19(25-4)17(12)14/h8-9,13,22H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFRKZRYVGMUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5,6,7-Trimethoxy-4-methylquinolin-2-yl)piperidin-3-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5971607.png)

![{3-(2-phenylethyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5971628.png)
![3-[4-(4-hydroxy-3-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5971635.png)

![1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5971644.png)
![ethyl 5-chloro-3-[(2-pyrazinylamino)methyl]-1-benzofuran-2-carboxylate hydrobromide](/img/structure/B5971646.png)
![2-{[5-[(benzylthio)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5971649.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5971650.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5971656.png)
![7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5971659.png)